molecular formula C7H6N4O2 B061039 2,1,3-Benzoxadiazole-5-carbohydrazide CAS No. 175203-93-7

2,1,3-Benzoxadiazole-5-carbohydrazide

Cat. No. B061039
CAS RN: 175203-93-7
M. Wt: 178.15 g/mol
InChI Key: IHHRVMUOPJSRTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole derivatives has been reported in the literature . The process involves the creation of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-carbohydrazide consists of 7 Carbon atoms, 6 Hydrogen atoms, 4 Nitrogen atoms, and 2 Oxygen atoms . The molecule contains a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds .


Physical And Chemical Properties Analysis

2,1,3-Benzoxadiazole-5-carbohydrazide exhibits an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type . Its electrochemical band gaps (2.48–2.70 eV) showed strong correlations with the optical band gaps (2.64–2.67 eV) .

Scientific Research Applications

Anti-Cancer Activity

2,1,3-Benzoxadiazole and its derivatives have been studied for their potential anti-cancer activity . They have been found to inhibit the enzyme of detoxification, thereby enhancing the anti-cancer activity of drugs .

Drug Design

The molecular modeling of 2,1,3-Benzoxadiazole is used in drug design . It is used in the discovery and design of new therapeutic chemicals or biochemical and their development into useful medicines .

Optoelectronic Material

2,1,3-Benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It has not been widely studied as an optoelectronic material compared to other famous electron-deficient units such as benzothiadiazole and diketopyrrolopyrrole .

Fluorogenic Reagent

Benzoxadiazole is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes . Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, since they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .

Detection of Heavy Metals

2,1,3-Benzoxadiazole derivatives are used in the detection of heavy metals .

Solar Cells

2,1,3-Benzoxadiazole derivatives are also used in solar cells .

Liquid Crystals

Another application of 2,1,3-Benzoxadiazole derivatives is in liquid crystals .

Safety and Hazards

The safety data sheet for 2,1,3-Benzoxadiazole-5-carboxylic acid, a related compound, suggests avoiding dust formation and not letting the product enter drains . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazole-5-carbohydrazide, have potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic options for the treatment of Mycobacterium tuberculosis (Mtb) infection . They also show promise in the field of optoelectronics .

properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHRVMUOPJSRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370733
Record name 2,1,3-benzoxadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-carbohydrazide

CAS RN

175203-93-7
Record name 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-benzoxadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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